molecular formula C6H10N2O B3002751 1-(1H-imidazol-2-yl)propan-1-ol CAS No. 1315060-05-9

1-(1H-imidazol-2-yl)propan-1-ol

Cat. No. B3002751
CAS RN: 1315060-05-9
M. Wt: 126.159
InChI Key: DOGKJBGFNMAAMA-UHFFFAOYSA-N
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Description

The compound 1-(1H-imidazol-2-yl)propan-1-ol is not directly mentioned in the provided papers, but the papers do discuss various imidazole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multicomponent reactions and one-pot synthesis methods. For instance, imidazo[1,5-a]pyridine carbenes undergo three-component reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce substituted furans . Similarly, a one-pot synthesis approach is used for imidazo[1,5-a]pyridines starting from carboxylic acids and 2-methylaminopyridines . These methods highlight the versatility of imidazole derivatives in organic synthesis and the potential for creating a wide array of substituted compounds, possibly including this compound.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can be substituted at various positions to yield compounds with different properties. For example, the synthesis of 5-aryl(hetaryl)-4-methyl-2-(furan-2-yl)-1H-imidazol-1-oles involves the cyclization of α-furylnitrones in an alkaline medium . The structure of these compounds is crucial for their biological activity and interaction with other molecules.

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. The preparation of 1H-imidazol-1-yl-substituted carboxylic acids involves the inhibition of thromboxane synthetase, where the distance between the imidazole and carboxylic acid groups is critical for potency . This demonstrates the reactivity of the imidazole moiety and its importance in the design of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the introduction of 1H-imidazol-4(5H)-ones as nucleophilic α-amino acid equivalents in asymmetric synthesis allows the construction of tetrasubstituted stereogenic centers, indicating the steric and electronic effects of the imidazole ring on the compound's reactivity . Additionally, the antimicrobial activity of synthesized imidazole derivatives, such as 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, is evaluated through their interaction with microbial targets, which is a direct result of their chemical properties .

Scientific Research Applications

Antifungal Activity

1-(1H-imidazol-2-yl)propan-1-ol derivatives exhibit notable antifungal properties. For instance, a study synthesized new isoxazoles and dihydroisoxazoles derivatives, evaluating their antifungal activity against Candida albicans and Aspergillus fumigatus among others, showing promising results in antifungal effectiveness (Chevreuil et al., 2007). Additionally, another research effort produced a series of azole derivatives tested against Candida species, revealing significant anti-Candida properties (Lebouvier et al., 2020).

Anticancer Potential

Derivatives of this compound have been synthesized and evaluated for their anticancer activity. One study created benzimidazoles bearing an oxadiazole nucleus, which exhibited significant growth inhibition in cancer cell lines, indicating potential as anticancer agents (Rashid et al., 2012). Another research synthesized ornidazole derivatives and assessed their antimicrobial and antileukemic activities, finding significant bacterial inhibition and non-toxicity, hinting at their utility in cancer treatment (Şenkardeş et al., 2020).

Solubility Studies

Studies have investigated the solubility of imidazoles, including this compound, in various alcohols. These studies are crucial for understanding the interaction and compatibility of these compounds with different solvents, which is essential for their application in various fields (D. and et al., 2002).

Ionic Liquids and Zwitterions Synthesis

The compound has been used in the synthesis of novel ionic liquids and zwitterions. For example, a study synthesized hydroxylic ionic liquids with two types of nitrogenous centers, showcasing their potential in various applications due to their unique properties like low glass transition temperature and high conductivity (Shevchenko et al., 2017).

Corrosion Inhibition

Research has also explored the use of imidazole derivatives as corrosion inhibitors. A study synthesized amino acid-based imidazolium zwitterions, demonstrating their effectiveness in inhibiting corrosion on mild steel, which can be vital in industrial applications (Srivastava et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin or hair: removing all contaminated clothing and rinsing skin with water .

properties

IUPAC Name

1-(1H-imidazol-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-5(9)6-7-3-4-8-6/h3-5,9H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGKJBGFNMAAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1315060-05-9
Record name 1-(1H-imidazol-2-yl)propan-1-ol
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